5-bromo-3-methyl-1H-indazole

Medicinal Chemistry Cross-Coupling SAR Library Synthesis

Generic indazoles are not interchangeable-substituting the 5-bromo-3-methyl pattern with chloro or unsubstituted analogs disrupts halogen bonding and π-π stacking essential for target affinity. 5-Bromo-3-methyl-1H-indazole (CAS 552331-16-5) provides the exact reactivity profile for reliable SAR exploration. • Enables parallel Suzuki-Miyaura cross-coupling at 5-bromo position under mild Pd(0) catalysis (80°C) for kinase inhibitor library synthesis. • Validated in TTK, PLK4, Aurora kinase patents (nanomolar potency) and α-glucosidase inhibitors (IC50 0.42 µM vs. acarbose 0.82-1.30 µM). • Selective antigrowth activity against MCF-7 breast cancer cells with reduced cytotoxicity to Hek293-T normal cells compared to doxorubicin. Supplied as white to off-white crystalline powder (≥97% purity). Ambient storage; consistent batch quality for reproducible results.

Molecular Formula C8H7BrN2
Molecular Weight 211.06 g/mol
CAS No. 552331-16-5
Cat. No. B1290179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-3-methyl-1H-indazole
CAS552331-16-5
Molecular FormulaC8H7BrN2
Molecular Weight211.06 g/mol
Structural Identifiers
SMILESCC1=C2C=C(C=CC2=NN1)Br
InChIInChI=1S/C8H7BrN2/c1-5-7-4-6(9)2-3-8(7)11-10-5/h2-4H,1H3,(H,10,11)
InChIKeyXDJNHYAQZWCIAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-3-methyl-1H-indazole Procurement Guide


5-Bromo-3-methyl-1H-indazole (CAS 552331-16-5) is a halogenated heterocyclic compound (C₈H₇BrN₂, MW 211.06) belonging to the indazole family, characterized by a bromine atom at the 5-position and a methyl group at the 3-position of the bicyclic ring system [1]. This compound is a white to off-white crystalline powder with a melting point of 151°C and a LogP of 3.05, indicating moderate hydrophobicity . Its primary value lies in the C–Br bond at the 5-position, which serves as a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings—enabling systematic exploration of structure-activity relationships (SAR) in medicinal chemistry programs targeting kinases, metabolic enzymes, and other therapeutic targets [2].

Key Synthetic Handle C-5 bromine for mild Pd-catalyzed cross-coupling
Medicinal Chemistry Role Core scaffold for SAR library synthesis
Target Classes Kinase, α-glucosidase inhibitor programs
Differentiation 3-methyl, 5-bromo pattern for specific interactions

5-Bromo-3-methylindazole: Why Generic Substitution Fails


In-class indazole scaffolds are not functionally interchangeable. The specific combination and position of substituents on the indazole core dictate electronic properties, steric environment, metabolic stability, and target binding affinity in ways that cannot be predicted from the core alone. When a research group has optimized a lead series around the 5-bromo-3-methyl substitution pattern, substituting 5-chloro-, 5-fluoro-, or even 6-bromo-3-methylindazole is not a reliable shortcut: crystallographic evidence shows that the bromine atom at the 5-position participates in halogen bonding with protein backbone carbonyls and contributes to π–π stacking interactions that are geometry-dependent [1]. Furthermore, the bromine substituent enables orthogonal reactivity in sequential cross-coupling strategies—an option not available with chloro or unsubstituted analogs—making this compound a strategically distinct building block for complex library synthesis [2].

Target Product
5-Bromo-3-methyl-1H-indazole

C-Br bond enables orthogonal, sequential cross-coupling; participates in halogen bonding and π-stacking with target proteins.

Potential Substitute Risk
5-Cl, 5-F, or 6-Br isomers

5-Cl reduces oxidative addition reactivity, requiring harsher coupling conditions. 6-Br isomer exhibits different electronic profiles and may not replicate target binding geometry.

5-Bromo-3-methylindazole vs. Close Analogs: Head-to-Head Evidence


C–Br Reactivity in Suzuki Coupling vs. C–Cl

The 5-bromo substituent in 5-bromo-3-methyl-1H-indazole enables efficient Suzuki-Miyaura cross-coupling with arylboronic acids and vinylboronic acids at substantially lower catalyst loadings and temperatures compared with the 5-chloro analog. The C–Br bond (bond dissociation energy approximately 71 kcal/mol versus approximately 84 kcal/mol for C–Cl) facilitates oxidative addition to Pd(0) under significantly milder conditions [1]. In a comparative synthesis study, 5-bromo-3-methyl-1H-indazole underwent successful Suzuki coupling with phenylboronic acid at 80°C using 2 mol% Pd(PPh₃)₄, whereas the corresponding 5-chloro-3-methyl-1H-indazole required temperatures above 100°C and/or specialized ligands such as SPhos or XPhos to achieve comparable conversion [2]. This reactivity differential is critical for the construction of 7-carbo-substituted derivatives, where 5-bromo-3-methyl-1H-indazole was directly used as the starting material for a panel of 7-aryl-, 7-arylvinyl-, and 7-(arylethynyl)-5-bromo-3-methylindazoles via Suzuki and Sonogashira couplings [2].

C–Br Reactivity vs. C–Cl
Class-level inference
Δ BDE ≈ 13 kcal/mol; coupling at 80°C vs. >100°C for 5-Cl analog.
Supports milder, efficient library synthesis with standard catalysts.
Data to verify in target-specific substrate scope.
Medicinal Chemistry Cross-Coupling SAR Library Synthesis

α-Glucosidase Inhibition vs. Acarbose

Derivatives synthesized from the 5-bromo-3-methyl-1H-indazole scaffold via Suzuki-Miyaura cross-coupling at the bromine position were evaluated for α-glucosidase inhibition. Two 7-carbo-substituted series (3a–k and 4a–f) demonstrated IC50 values in the ranges of 0.50–51.51 μM and 0.42–23.71 μM, respectively. The most potent compounds significantly outperformed the clinical reference acarbose (IC50 = 0.82 μM), with compound 4a achieving an IC50 of 0.42 μM, representing an approximately 2-fold improvement in potency [1]. Molecular docking analysis attributed this enhanced activity to non-covalent interactions (π-alkyl, π-π T-shaped, π-sulfur, and hydrogen bonding) enabled by the bromine substituent at the 5-position and the 7-carbo-substituent introduced via the C–Br coupling handle. In a related study on N-(alkyl/arylsulfonyl)-substituted 5-bromo-3-methylindazoles, compounds 2b, 2d, 2f–h, 2k, 2p, and 2q exhibited IC50 values of 0.72–1.20 μM against α-glucosidase, all superior to acarbose (IC50 = 1.30 ± 0.02 μM), further confirming the scaffold advantage [2].

α-Glucosidase IC50 vs. Acarbose
Cross-study comparable
Derivative 4a: IC50 0.42 µM; Acarbose: 0.82–1.30 µM. Up to 1.95× reported inhibition.
Reported enzyme-inhibition endpoint context for lead optimization.
Class-level comparison; requires target-specific validation.
Type 2 Diabetes α-Glucosidase Metabolic Disease

Cytotoxicity Selectivity: MCF-7 vs. Hek293-T

Key 7-carbo-substituted derivatives of 5-bromo-3-methyl-1H-indazole—specifically 5-bromo-3-methyl-7-phenyl-1H-indazole (3a), 5-bromo-3-methyl-7-styryl-1H-indazole (3h), and compound 4a—were evaluated against the breast cancer MCF-7 cell line alongside the human embryonic kidney Hek293-T cell line [1]. The derivatives exhibited moderate to significant antigrowth effects against MCF-7 cells and, critically, showed reduced cytotoxicity against Hek293-T cells when directly compared with doxorubicin as a reference standard. This selectivity contrast is notable because doxorubicin, while highly potent against MCF-7 cells, is also substantially cytotoxic to non-cancerous cells in the same assay format. The reduced off-target cytotoxicity of the 5-bromo-3-methylindazole-derived compounds against Hek293-T is consistent with the scaffold's distinct mechanism of action involving non-covalent interactions (alkyl, π-alkyl, π-π T-shaped, electrostatic, and hydrogen bonding) rather than DNA intercalation, which drives doxorubicin's broader toxicity [1].

Cytotoxicity: MCF-7 vs. Hek293-T
Head-to-head
Derivatives 3a, 3h, 4a: moderate antigrowth in MCF-7; reduced effect on Hek293-T vs. doxorubicin.
Supports cell-model endpoint review for tumor-selectivity context.
Exact IC50 differentials not provided; qualitative trend reported.
Oncology Cytotoxicity Safety Screening

Kinase Inhibitor Patents: 5-Bromo vs. Other Haloindazoles

The 5-bromo-3-methyl substitution pattern is explicitly claimed in multiple kinase inhibitor patents. US Patent 9,163,007 B2 ('5-substituted indazoles as kinase inhibitors') describes a series where 5-substituted indazoles bearing bromo, iodo, and triazolyl groups were evaluated against a panel of kinases including TTK, PLK4, and Aurora kinases . The patent data demonstrate that 5-halogenated indazoles—particularly 5-bromo derivatives—exhibit potent kinase inhibition when elaborated with appropriate substituents. A related patent publication (US 2012/0258982) covering indazole compounds as kinase inhibitors specifically exemplifies 5-bromoindazole intermediates as precursors to active TTK and PLK4 inhibitors with reported IC50 values in the low nanomolar range [1]. The 3-methyl substitution, combined with 5-bromo, provides a steric and electronic profile that has proven productive across multiple kinase target classes, whereas the corresponding 5-chloro analogs typically show reduced potency in these assays due to weaker halogen bonding and altered electronic distribution [1].

Kinase Patents: 5-Br vs. 5-Cl
Class-level inference
5-Br indazoles exemplified in US 9,163,007 B2 for TTK/PLK4; nanomolar IC50 reported.
Supports kinase inhibitor assay context; may differ from 5-chloro analog profiling.
Exact 5-Cl comparative values not specified; patent-level trend.
Kinase Inhibition Patent Analysis Drug Discovery

Physicochemical Differentiation vs. 6-Bromo Isomer

5-Bromo-3-methyl-1H-indazole (CAS 552331-16-5) is commercially available with a purity specification of ≥97% (Assay) from ChemImpex (Catalog 19095), with certificates of analysis documenting HPLC purity . A higher-purity grade, 99% (GC), is available from AKSci (Catalog V2388) for applications requiring trace-level impurity control . Bidepharm provides this compound at 98% purity with NMR, HPLC, and GC quality control documentation . The melting point of 151°C and LogP of 3.05 provide predictable solid-state handling and chromatographic behavior that differ meaningfully from the 6-bromo positional isomer (6-bromo-3-methylindazole), which exhibits distinct chromatographic retention and solubility profiles due to altered dipole moment and hydrogen-bonding capacity. The 5-bromo isomer is documented as a white to off-white powder with storage at 0–8°C, whereas the 6-bromo isomer exhibits different physical form characteristics that can complicate automated solid-dispensing workflows in high-throughput synthesis laboratories .

Physicochemical vs. 6-Br Isomer
Cross-study comparable
Purity up to 99% (GC); mp 151°C; LogP 3.05. Distinct retention time and solubility from 6-bromo isomer.
Specification review for solid-form identity and dispensing workflow compatibility.
Commercial supplier data; confirm lot-specific CoA.
Quality Control Formulation Procurement Specification

DPPH Radical Scavenging Activity

In addition to their α-glucosidase inhibitory and anticancer activities, 7-carbo-substituted 5-bromo-3-methylindazoles were evaluated for antioxidant potential via the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay alongside the α-glucosidase assay [1]. This antioxidant activity profile is mechanistically distinct from the enzyme inhibition activity, indicating the scaffold's potential for multitarget drug design—a strategy of increasing importance in complex diseases such as Alzheimer's, where 5-substituted indazole derivatives have been reported to simultaneously inhibit acetylcholinesterase, butyrylcholinesterase, and BACE1 enzymes [2]. While specific DPPH IC50 values for the derivatives were reported in the full text, the study confirmed that the 5-bromo-3-methylindazole core, when elaborated at the 7-position, delivers dual α-glucosidase inhibitory and radical-scavenging activities—a combination not typically observed with simpler indazole cores lacking the bromine substituent [1].

DPPH Radical Scavenging
Supporting evidence
Positive in vitro activity for 7-carbo-substituted derivatives; not observed in non-brominated cores.
Supports multitarget pathway-response interpretation for research models.
Full-text IC50 values available; core scaffold dependence reported.
Antioxidant Multitarget Drug Design Neurodegeneration

5-Bromo-3-methylindazole: Key Research & Industrial Applications


Kinase Library Synthesis via Suzuki Coupling

Procurement of 5-bromo-3-methyl-1H-indazole enables the parallel synthesis of focused kinase inhibitor libraries through Suzuki-Miyaura cross-coupling at the 5-bromo position. The C–Br bond's favorable oxidative addition reactivity with Pd(0) catalysts at mild temperatures (80°C) supports high-throughput library production with standard catalyst systems, as demonstrated in the synthesis of 7-aryl-, 7-arylvinyl-, and 7-(arylethynyl)-5-bromo-3-methylindazole series [1]. This is directly relevant to programs targeting TTK, PLK4, and Aurora kinases, where the 5-bromo-3-methyl substitution pattern has been validated in issued patents as yielding potent inhibitors in the nanomolar range .

α-Glucosidase Inhibitor Lead Optimization

The 5-bromo-3-methylindazole core serves as a productive starting point for developing α-glucosidase inhibitors with sub-micromolar potency. As demonstrated by compounds 2b and 4a, which achieved IC50 values of 0.72 µM and 0.42 µM respectively—both outperforming acarbose (IC50 = 0.82–1.30 µM)—this scaffold can be elaborated through the bromine position to systematically explore SAR [1]. Procurement of the parent building block enables medicinal chemistry teams to generate diverse 5- and 7-substituted derivatives and assess their selectivity against related carbohydrate-processing enzymes.

Selective Antitumor Agents with Safety Window

Derivatives synthesized from 5-bromo-3-methyl-1H-indazole have demonstrated selective antigrowth activity against MCF-7 breast cancer cells with reduced cytotoxicity toward Hek293-T normal kidney cells, compared with doxorubicin [1]. This selectivity profile supports the use of this scaffold in oncology programs where minimizing toxicity to non-cancerous cells is a critical design goal. The bromine substituent enables further SAR exploration at the 7-position through cross-coupling while maintaining the 3-methyl group, which contributes to the scaffold's conformational preferences.

Multitarget Drug Design: Enzyme Inhibition & Antioxidant Activity

The dual α-glucosidase inhibitory and DPPH radical-scavenging activities of 7-carbo-substituted 5-bromo-3-methylindazoles [1], combined with literature precedent for 5-substituted indazole derivatives as dual cholinesterase/BACE1 inhibitors , position this scaffold for multitarget drug discovery in Alzheimer's disease, type 2 diabetes with associated oxidative stress, and other complex indications where single-target approaches have demonstrated limited clinical success. The bromine atom at the 5-position is critical not only as a synthetic handle but also as a participant in halogen-bonding interactions with target proteins.

Application
Selection Property
Validation Focus
Kinase library synthesis
Mild Suzuki coupling handle
Cross-coupling efficiency with standard catalysts
α-Glucosidase inhibitor studies
Scaffold SAR elaboration
Enzyme inhibition assay endpoint review
Tumor cell-model studies
Cell-model endpoint review
Cytotoxicity selectivity vs. reference compound
Multitarget pathway research
Dual enzyme/radical scavenging profile
Multiplexed assay response interpretation

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